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Compound of Interest

Compound Name:
Methyl 3-(1-aminoethyl)benzoate

hydrochloride

Cat. No.: B566945 Get Quote

CAS Number: 1263378-68-2

For Researchers, Scientists, and Drug Development
Professionals
Disclaimer: This document provides a comprehensive overview of Methyl 3-(1-
aminoethyl)benzoate hydrochloride. Due to the limited availability of public domain data

specific to this compound, this guide also incorporates general methodologies and principles

applicable to structurally related chiral amino esters to provide a broader context for research

and development.

Introduction
Methyl 3-(1-aminoethyl)benzoate hydrochloride is a chiral organic compound that holds

potential as a valuable building block in medicinal chemistry and pharmaceutical development.

[1] Its structure, featuring a chiral amine and a benzoate ester, makes it a candidate for the

synthesis of complex molecular architectures with specific stereochemistry, which is often

crucial for therapeutic efficacy.[2] Compounds of this class are frequently utilized as

intermediates in the development of agents targeting the central nervous system and

cardiovascular diseases.[1]
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Quantitative data for Methyl 3-(1-aminoethyl)benzoate hydrochloride is limited. The

following table summarizes the available information.

Property Value Source

CAS Number 1263378-68-2 [1]

Molecular Formula C₁₀H₁₄ClNO₂ [1]

Molecular Weight 215.68 g/mol [1]

Appearance Powder or liquid -

Purity Typically ≥97% -

Storage
Room temperature, dry

conditions
[2]

Synthesis and Purification: General Methodologies
While a specific, detailed synthesis protocol for Methyl 3-(1-aminoethyl)benzoate
hydrochloride is not readily available in the public domain, a general and plausible synthetic

approach can be inferred from established organic chemistry principles and literature on

related compounds. A common strategy involves the reductive amination of a ketone precursor.

General Synthetic Workflow
A likely synthetic pathway would start from 3-acetylbenzoic acid. The workflow can be

visualized as follows:

3-Acetylbenzoic Acid Esterification
(e.g., MeOH, H₂SO₄)

Step 1 Methyl 3-acetylbenzoate Reductive Amination
(e.g., NH₃, H₂, Pd/C or NaBH(OAc)₃)

Step 2 Racemic Methyl 3-(1-aminoethyl)benzoate

HCl Salt Formation
(e.g., HCl in Ether)

Step 3

Chiral Resolution
(e.g., with a chiral acid)

Alternative Step 3a

Methyl 3-(1-aminoethyl)benzoate HCl

(R)- or (S)-Methyl 3-(1-aminoethyl)benzoate HCl Salt FormationStep 3b (R)- or (S)-Methyl 3-(1-aminoethyl)benzoate HCl
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Caption: Generalized synthetic workflow for Methyl 3-(1-aminoethyl)benzoate HCl.

Experimental Protocols (General)
Step 1: Esterification of 3-Acetylbenzoic Acid

Objective: To convert the carboxylic acid to its methyl ester.

Procedure: 3-Acetylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of

a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux for several

hours until the reaction is complete (monitored by TLC). After cooling, the excess methanol is

removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl

acetate, washed with a saturated sodium bicarbonate solution and brine, dried over

anhydrous sodium sulfate, and concentrated to yield methyl 3-acetylbenzoate.

Step 2: Reductive Amination of Methyl 3-acetylbenzoate

Objective: To convert the ketone to the primary amine.

Procedure: Methyl 3-acetylbenzoate is dissolved in a suitable solvent such as methanol or

dichloromethane. A source of ammonia (e.g., ammonium acetate or a solution of ammonia in

methanol) is added, followed by a reducing agent. Common reducing agents for this

transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic

hydrogenation (H₂ over a palladium catalyst). The reaction is stirred at room temperature

until completion. The workup typically involves quenching the reaction, extracting the product

into an organic solvent, and purifying it by column chromatography.

Step 3: Formation of the Hydrochloride Salt

Objective: To convert the free amine to its hydrochloride salt for improved stability and

handling.

Procedure: The purified methyl 3-(1-aminoethyl)benzoate is dissolved in a dry, aprotic

solvent like diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a

compatible solvent is added dropwise with stirring. The hydrochloride salt typically

precipitates out of the solution and can be collected by filtration, washed with fresh solvent,

and dried under vacuum.
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Chiral Resolution (Alternative to Asymmetric Synthesis)

If a racemic mixture is synthesized, the enantiomers can be separated. This is often achieved

by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or mandelic acid)

to form diastereomeric salts. These salts, having different physical properties, can then be

separated by fractional crystallization. After separation, the desired diastereomeric salt is

treated with a base to liberate the enantiomerically pure amine.

Analytical Characterization
A comprehensive analysis is crucial to confirm the identity, purity, and enantiomeric excess of

the final product.

General Analytical Workflow

Methyl 3-(1-aminoethyl)benzoate HCl

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(e.g., ESI-MS) HPLC Analysis

Structural Confirmation Molecular Weight Confirmation Purity Assessment
(Reverse-Phase HPLC)

Enantiomeric Excess
(Chiral HPLC)

Purity Confirmation Enantiomeric Purity

Click to download full resolution via product page

Caption: General analytical workflow for the characterization of the compound.

Key Analytical Techniques (General Protocols)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment in the molecule, confirming the

presence of the aromatic ring protons, the ethyl group protons, the amine proton, and the

methyl ester protons. The chemical shifts, splitting patterns, and integration values are

used to confirm the structure.

¹³C NMR: Shows the number of unique carbon atoms in the molecule, which should be

consistent with the expected structure.

Mass Spectrometry (MS):

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Result: The mass spectrum should show a prominent peak corresponding to the

molecular ion of the free base [M+H]⁺.

High-Performance Liquid Chromatography (HPLC):

Purity Determination (Reverse-Phase HPLC):

Column: A C18 stationary phase is typically used.

Mobile Phase: A gradient of water (often with an additive like formic acid or

trifluoroacetic acid) and acetonitrile or methanol.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., ~254

nm).

Outcome: A single major peak indicates high purity.

Enantiomeric Excess Determination (Chiral HPLC):

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are

often effective for separating enantiomers of amino esters.

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like

isopropanol.
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Outcome: Two separated peaks for the R and S enantiomers. The relative area of the

peaks is used to calculate the enantiomeric excess.

Potential Applications and Biological Relevance
While the specific biological activity of Methyl 3-(1-aminoethyl)benzoate hydrochloride is not

well-documented, the broader class of aminoethyl benzoate derivatives has been explored for

various therapeutic applications. It is plausible that this compound could serve as a key

intermediate in the synthesis of biologically active molecules.

Potential areas of interest for derivatives of this compound include:

Enzyme Inhibition: The amine functionality can interact with active sites of enzymes, making

such compounds candidates for inhibitor design.

Receptor Modulation: The overall structure may be suitable for binding to specific receptors

in the central nervous system or other tissues.

Anticancer Research: Some aminobenzoate derivatives have been investigated for their

potential as anticancer agents.

Further research is needed to elucidate the specific biological targets and therapeutic potential

of Methyl 3-(1-aminoethyl)benzoate hydrochloride and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b566945#methyl-3-1-aminoethyl-benzoate-
hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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